molecular formula C22H20N2OS B3839236 (2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile

(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile

Cat. No.: B3839236
M. Wt: 360.5 g/mol
InChI Key: VOQOCOKWILVQRD-LDADJPATSA-N
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Description

(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrile group via a condensation reaction. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. These methods often employ packed-bed reactors and advanced catalyst systems to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-17(21)12-18(13-23)22-24-20(14-26-22)19-10-9-15(2)11-16(19)3/h5-12,14H,4H2,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQOCOKWILVQRD-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
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(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
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(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
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(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile
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(2E)-2-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-YL]-3-(2-ethoxyphenyl)prop-2-enenitrile

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